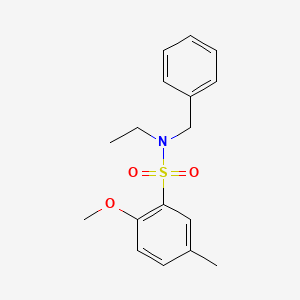

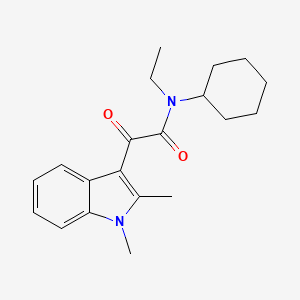

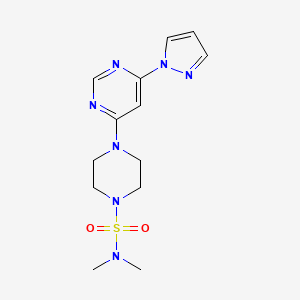

![molecular formula C17H15N3O3 B2889644 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-39-4](/img/structure/B2889644.png)

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

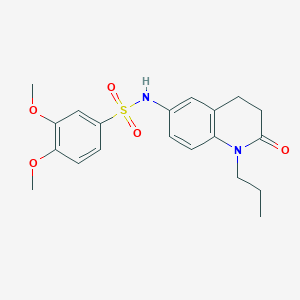

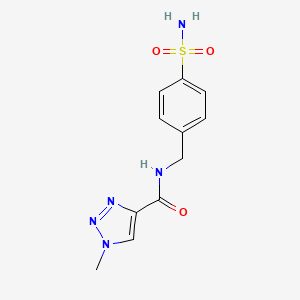

The compound “2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . Various methods have been developed, including the reaction of 2-phenylimidazo [1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol under microwave irradiation .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde”, is complex and can be analyzed using various techniques such as scanning electron microscopy (SEM) and spectroscopic analysis .Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions . For example, they can react with enaminonitrile to give pyrimidinethione derivatives . They can also react with alkynes to synthesize 2,4-di- and 2,4,6-trisubstituted pyrimidines .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets involved in cancer progression, such as kinases, DNA/RNA, and other enzymes. The structural similarity of pyrimidines to nucleotides allows them to interfere with DNA synthesis and repair mechanisms, making them potent anticancer agents .

Antiviral Activity

The pyrimidine nucleus is structurally similar to the nucleotide bases found in DNA and RNA, which allows these compounds to mimic the building blocks of genetic material. This enables them to inhibit viral replication by interfering with nucleic acid synthesis, making them valuable in the treatment of viral infections .

Antimicrobial Activity

Pyrimidine derivatives exhibit antimicrobial activity against a range of pathogenic bacteria and fungi. They can act as inhibitors of bacterial DNA gyrase or fungal dihydrofolate reductase, enzymes critical for microbial DNA replication and cell division. This antimicrobial property is crucial in the development of new antibiotics to combat resistant strains .

Anti-inflammatory and Analgesic Activities

These compounds can modulate the inflammatory response by affecting cytokine production or inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Their analgesic properties are attributed to their ability to interfere with pain signaling pathways .

Antioxidant Activity

Pyrimidine derivatives can act as free radical scavengers, protecting cells from oxidative stress-induced damage. This antioxidant activity is beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Antimalarial Activity

The structural flexibility of pyrimidine allows for the design of compounds that can target the plasmodial species responsible for malaria. Pyrimidine derivatives can inhibit enzymes essential for the survival and replication of the malaria parasite, offering a pathway for developing new antimalarial drugs .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known for their therapeutic applications . The presence of a pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, DNA, and RNA, is one of the possible reasons for their activities .

Mode of Action

It is suggested that similar compounds may show cytotoxicity similar to the standard anti-egfr geftinib, suggesting a blockade of the egfr pathway .

Biochemical Pathways

Pyrimidine derivatives have been described with a wide range of biological potential ie, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Result of Action

Many pyrimidine derivatives have been developed as chemotherapeutic agents and are widely used .

Eigenschaften

IUPAC Name |

2-(2-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-16(11)19-15(12(10-21)17(20)22)18-13-7-3-4-8-14(13)23-2/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBANGPVGWEJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)

![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)